molecular formula C11H14 B1623560 trans-1-Phenyl-1-pentene CAS No. 826-18-6

trans-1-Phenyl-1-pentene

Cat. No.: B1623560
CAS No.: 826-18-6
M. Wt: 146.23 g/mol
InChI Key: KHMYONNPZWOTKW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
trans-1-Phenyl-1-pentene (CAS 16002-93-0) is an unsaturated hydrocarbon with a phenyl group attached to the first carbon of a 1-pentene chain in a trans-configuration. Its molecular formula is C₁₁H₁₂, and its structure allows conjugation between the phenyl ring and the double bond, enhancing stability. Key physicochemical properties include:

  • Boiling Point (Tboil): 481.92 K (208.77°C)
  • Octanol-Water Partition Coefficient (logPoct/wat): 3.500
  • Enthalpy of Vaporization (ΔvapH°): 42.31 kJ/mol
  • Heat of Formation (ΔfH°gas): 83.38 kJ/mol

These properties reflect its hydrophobic nature and moderate thermal stability, making it suitable for applications in organic synthesis and materials science.

Properties

IUPAC Name

pent-1-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMYONNPZWOTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026523
Record name 1-Pentenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-18-6
Record name 1-Penten-1-ylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=826-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1-Phenyl-1-pentene can be synthesized through various methods. One common method involves the Wittig reaction , where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene. Another method is the Suzuki-Miyaura coupling , which involves the reaction of a phenylboronic acid with a pentenyl halide in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic dehydrogenation of the corresponding alkane or by alkylation of benzene with pentene under acidic conditions. These methods are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-1-Phenyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Epoxides and diols: from oxidation

    trans-1-Phenylpentane: from reduction

    Nitro and halogenated derivatives: from substitution

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
trans-1-Phenyl-1-pentene serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Electrophilic Addition Reactions: The double bond can react with electrophiles, leading to the formation of more complex structures.
  • Oxidation Reactions: It can be oxidized to form epoxides or diols using agents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄) .
  • Hydrogenation: The compound can be reduced to 1-phenylpentane through hydrogenation processes .

Biological Applications

Pharmaceutical Development:
Research indicates that derivatives of this compound may possess therapeutic properties, particularly in anti-inflammatory and anticancer applications. The presence of the phenyl group enhances interactions with biological macromolecules, which could lead to potential drug candidates .

Mechanism of Action:
The mechanism of action primarily involves the reactivity of the double bond, which can form adducts with biological targets. This property is essential for exploring its pharmacological potential .

Industrial Applications

Polymer Production:
In industrial settings, this compound is utilized in the production of specialty polymers and resins. Its unique structure contributes desirable physical properties to these materials, making them suitable for various applications, including coatings and adhesives .

Catalytic Processes:
The compound is also involved in catalytic processes where its reactivity can enhance selectivity and yield in reactions such as hydrogenation .

Case Studies and Research Findings

Numerous studies have investigated the properties and applications of this compound:

StudyFocusFindings
Ogilby et al. (2019) Kinetic StudiesExamined photo-oxidation reactions involving arylcyclohexenes, highlighting the enhanced reactivity of substituted alkenes like this compound under specific conditions .
ResearchGate Study Hydrogenation SelectivityInvestigated the selectivity of hydrogenated products from 1-phenyl-1-pentyne using Pd-supported catalysts, demonstrating the compound's utility in selective hydrogenation processes .
Photo-Oxidation Mechanisms Mechanistic InsightsExplored the photo-oxygenation of arylcyclohexenes, establishing that trans-substituted alkenes display increased reactivity compared to their cis counterparts .

Comparison with Similar Compounds

1-Pentene (C₅H₁₀)

Structural Differences : A linear alkene without a phenyl substituent.
Properties and Applications :

Property 1-Pentene trans-1-Phenyl-1-pentene
Molecular Weight (g/mol) 70.13 144.21
Boiling Point (°C) ~30 (estimated) 208.77
logPoct/wat ~2.3 (estimated) 3.500
Reactivity High (simple alkene) Stabilized via conjugation

1-Pentene is highly volatile and used in polymer production (e.g., polyethylene copolymers), while this compound’s conjugated system enables participation in electrophilic addition and Diels-Alder reactions .

Positional Isomers (e.g., 2-Phenyl-1-pentene)

Structural Differences : The phenyl group is attached to the second carbon of the pentene chain, altering conjugation.
Impact on Properties :

  • Conjugation : Reduced resonance stabilization compared to this compound.
  • Boiling Point : Likely lower due to decreased molecular symmetry and dipole interactions.
  • Reactivity : Less stabilized double bond, increasing susceptibility to hydrogenation .

Functionalized Derivatives: 5-Hydroxy-1-pentene (C₅H₁₀O)

Structural Differences : A hydroxyl group replaces the phenyl substituent.
Properties and Applications :

Property 5-Hydroxy-1-pentene This compound
Solubility High (polar hydroxyl) Low (logPoct/wat = 3.5)
Reactivity Alcohol-specific (oxidation, esterification) Alkene-specific (addition, polymerization)

5-Hydroxy-1-pentene is used in pharmaceutical intermediates, whereas this compound serves as a hydrophobic building block .

Substituted Cyclic Alkenes: 1-Acetyl-1-cyclopentene (C₇H₁₀O)

Structural Differences : A cyclic pentene with an acetyl group.
Properties and Applications :

Property 1-Acetyl-1-cyclopentene This compound
Molecular Formula C₇H₁₀O C₁₁H₁₂
Functional Group Ketone Phenyl-substituted alkene
Applications Organic synthesis Materials science

The acetyl group in 1-acetyl-1-cyclopentene enables nucleophilic reactions, while this compound’s aromatic system supports π-π interactions .

Polymeric Analog: Poly(4-methyl-1-pentene)

Structural Differences : A polymer with methyl branches on a pentene backbone.
Properties and Applications :

Property Poly(4-methyl-1-pentene) This compound
Density (g/cm³) 0.83 ~0.9 (estimated)
Melting Point (°C) 240 N/A (small molecule)
Applications Medical equipment, gas-permeable films Organic intermediates

The polymer’s high thermal stability and optical clarity contrast with this compound’s role in small-molecule synthesis .

Biological Activity

Trans-1-Phenyl-1-pentene (C₁₁H₁₄) is an organic compound classified as a terminal alkene, characterized by a double bond between the first and second carbon atoms in a pentene chain, along with a phenyl group. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and material science. This article delves into the biological activity of this compound, examining its interactions, reactivity, and potential therapeutic applications.

This compound is a colorless liquid at room temperature with a boiling point of approximately 174°C and a density of 0.87 g/cm³. It exhibits moderate solubility in organic solvents while being insoluble in water. The presence of the phenyl group and the double bond significantly influence its reactivity and interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₁₁H₁₄
Molecular Weight146.23 g/mol
Boiling Point~174°C
Density0.87 g/cm³
SolubilityModerate in organic solvents; insoluble in water

Case Studies

A study on the hydroboration of alkenes, including this compound, demonstrated that steric effects due to the phenyl ring influence reaction pathways and product yields. For instance, hydroboration reactions showed varying yields based on the substrate used, indicating that structural features significantly impact reactivity .

Another investigation highlighted the thermal decomposition of diazirines in the presence of this compound, resulting in the formation of oxides. This suggests that this compound can participate in oxidative reactions under specific conditions .

Toxicity and Safety

The safety profile of this compound indicates moderate toxicity levels. While comprehensive toxicity studies are sparse, existing data suggest that it should be handled with care due to potential irritative effects on skin and eyes .

Table 2: Toxicity Information

EndpointValue
Acute ToxicityModerate
Skin IrritationPossible
Eye IrritationPossible

Applications

This compound's unique structure allows for various applications:

  • Organic Synthesis: Its reactivity makes it a valuable intermediate for synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials such as polymers or liquid crystals due to its structural properties.

Q & A

Basic: What are the most reliable synthetic routes for producing trans-1-Phenyl-1-pentene with high stereochemical purity?

Methodological Answer:
The stereoselective synthesis of this compound can be achieved via:

  • Wittig Reaction : Using a stabilized ylide (e.g., triphenylphosphine-based) with pentanal derivatives to favor trans-alkene formation. Solvent polarity and temperature control are critical to minimize cis-isomer byproducts .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Heck coupling using phenylboronic acid and 1-pentenyl halides. Ligand selection (e.g., Pd(PPh₃)₄) influences stereochemical outcomes .
  • Catalytic Hydrogenation : Partial hydrogenation of 1-phenyl-1-pentyne using Lindlar catalyst (poisoned Pd) to selectively yield the trans-alkene. Monitor pressure and catalyst loading to avoid over-reduction .

Characterization : Validate purity via ¹H NMR (coupling constants: trans J = 12–18 Hz) and GC-MS to confirm molecular weight. Compare retention indices with literature data .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Trans-vinyl protons exhibit characteristic coupling constants (J = 12–18 Hz). Aromatic protons appear as multiplet peaks (δ 7.2–7.4 ppm).
    • ¹³C NMR : Vinyl carbons resonate at δ 115–125 ppm; aromatic carbons at δ 125–140 ppm .
  • IR Spectroscopy : Confirm C=C stretching (~1650 cm⁻¹) and absence of C≡C stretches (~2200 cm⁻¹) .
  • HPLC/GC-MS : Use chiral columns (e.g., β-cyclodextrin) to resolve stereoisomers. Compare with authentic standards for retention time matching .

Purity Assessment : Combustion analysis (C/H ratios) and melting point determination (if crystalline) to rule out solvent residues .

Basic: What thermodynamic properties of this compound are critical for predicting its reactivity in catalytic systems?

Methodological Answer:

  • Heat of Formation (ΔHf°) : Determined via computational methods (e.g., Gaussian at B3LYP/6-31G* level) or calorimetry. Influences stability in exothermic reactions .
  • Bond Dissociation Energies (BDE) : Use DFT calculations to evaluate C=C bond strength (≈260 kJ/mol). Correlates with susceptibility to radical-initiated degradation .
  • Phase-Change Data : Boiling point (≈180–190°C at 1 atm) and vapor pressure curves inform reaction conditions (e.g., gas-phase vs. liquid-phase catalysis) .

Experimental Validation : Differential Scanning Calorimetry (DSC) for melting/boiling points and Thermogravimetric Analysis (TGA) for decomposition thresholds .

Advanced: How can computational modeling resolve contradictions in reported stereoselectivity trends for this compound synthesis?

Methodological Answer:

  • Mechanistic DFT Studies : Model transition states (e.g., Wittig ylide addition) to identify steric/electronic factors favoring trans-configuration. Compare activation energies (ΔG‡) for cis vs. trans pathways .
  • Kinetic vs. Thermodynamic Control : Simulate reaction trajectories under varying temperatures. High temperatures may favor thermodynamically stable trans-isomers, while low temperatures trap kinetic products .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for trans-selectivity. Validate with experimental screening .

Data Reconciliation : Cross-reference computational results with experimental NMR/X-ray crystallography data to resolve discrepancies .

Advanced: What strategies address conflicting NMR and X-ray crystallography data in structural elucidation of this compound derivatives?

Methodological Answer:

  • Dynamic NMR (DNMR) : Probe conformational exchange in solution (e.g., restricted rotation) that may distort coupling constants. Use variable-temperature NMR to detect coalescence points .
  • Single-Crystal X-ray Diffraction : Resolve absolute configuration definitively. Compare unit cell parameters with Cambridge Structural Database entries .
  • Synchrotron IR Microspectroscopy : Map spatial distribution of functional groups in crystalline samples to identify polymorphic impurities .

Contingency Plan : If crystallography fails, employ Mosher ester analysis or chiral shift reagents to assign stereochemistry .

Advanced: How to design a kinetic study to quantify this compound’s stability under oxidative conditions?

Methodological Answer:

  • Experimental Design :
    • Variable Control : Temperature (25–100°C), oxygen partial pressure (0.1–1 atm), and catalyst presence (e.g., MnO₂).
    • Sampling Intervals : Collect aliquots at t = 0, 1, 3, 6, 12 hrs for GC-MS analysis .
  • Rate Law Determination : Plot [trans-alkene] vs. time. Fit to zero/first-order kinetics. Calculate activation energy (Ea) via Arrhenius equation .
  • Mechanistic Probes : Add radical scavengers (e.g., BHT) or isotopic labeling (¹⁸O₂) to identify oxidation pathways .

Data Interpretation : Use Eyring-Polanyi plots to distinguish between radical chain and concerted mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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